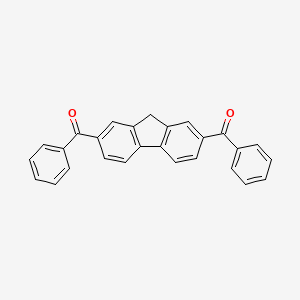

![molecular formula C12H9N B6308010 1H-苯并[f]吲哚,98% CAS No. 268-58-6](/img/structure/B6308010.png)

1H-苯并[f]吲哚,98%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

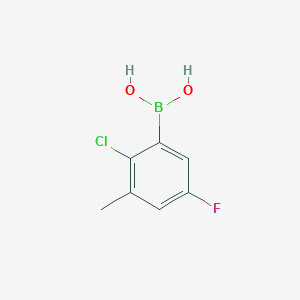

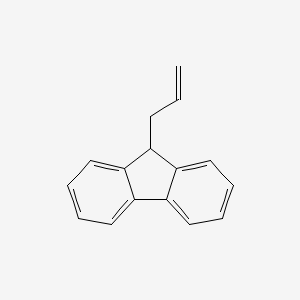

1H-Benzo[f]indole, also known as Indole, is a significant heterocyclic system in natural products and drugs . It has a molecular formula of C12H9N and a molecular weight of 167.2066 .

Synthesis Analysis

Indoles are synthesized through various methods. One approach involves transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . Another method involves a Cu(II)-catalyzed domino coupling/cyclization process under aerobic conditions .Molecular Structure Analysis

The molecular structure of 1H-Benzo[f]indole can be represented by the SMILES stringc1ccc2[nH]ccc2c1 . In the 1H spectra, the singlet of the C-10 methyl group appears at approximately 2.60 to 2.80 ppm, the coupled methylene groups of C-11 and C-12 carbons show triplets or multiplets between 2.50 and 3.00 ppm (J = 7.3–8.0 Hz), and the coupled aromatic hydrogen of carbon C-5, C-6, and C-8 are observed as doublets of doublets and two doublets at 7.70 to 8.10 ppm (J = 7.6 and 1.6 Hz) . Chemical Reactions Analysis

Indole is used in the total synthesis of compounds such as goniomitine, (−)-isatisine A, and (±)-aspidospermidine . It is used as an electron donor moiety in synthesizing dyes for organic photovoltaics . It can also be used in the preparation of indole-based conjugated small molecules for nonlinear optics applications .Physical And Chemical Properties Analysis

1H-Benzo[f]indole has a boiling point of 253-254 °C (lit.) and a melting point of 51-54 °C (lit.) .科学研究应用

吲哚合成与分类

1H-苯并[f]吲哚作为一种基础吲哚化合物,在吲哚衍生物合成途径的发展中发挥着重要作用。由于吲哚及其衍生物具有重要的生物学和化学意义,吲哚合成策略一直是有机化学研究的重点。一篇综合综述概述了吲哚合成的分类,强调了用于构建吲哚核心的各种方法。这种分类有助于研究人员识别和开发吲哚构建的新方法,突显了1H-苯并[f]吲哚作为有机合成前体的多功能性 (Taber & Tirunahari, 2011).

生物学和药理活性

1H-苯并[f]吲哚的重要性延伸到了药理学和药物开发领域。吲哚的衍生物,包括基于1H-苯并[f]吲哚的衍生物,表现出广泛的生物活性。这些活性包括抗菌、抗癌、抗炎、抗糖尿病、抗病毒和抗结核作用等。吲哚衍生物的结构多样性促进了它们在治疗应用中的潜力,突显了1H-苯并[f]吲哚在药物化学中的重要性 (Ali et al., 2013).

通过Umpolung进行C2官能化

在合成化学中,吲哚(包括1H-苯并[f]吲哚)的C2官能化通过Umpolung技术代表了一种获得具有显著药学潜力的吲哚衍生物的新方法。Umpolung或极性反转允许在常规条件下通常没有反应性的位置激活吲哚,从而促进了基于吲哚的复杂分子的合成。该策略为合成具有增强生物活性的吲哚衍生物开辟了新途径 (Deka, Deb, & Baruah, 2020).

吲哚生物碱的抗癌潜力

1H-苯并[f]吲哚衍生物也被认为是抗癌剂开发中的关键结构。源自1H-苯并[f]吲哚的吲哚生物碱、合成二聚体和杂交体已在体外和体内模型中对各种癌症表现出潜在的抗增殖作用。这些化合物的结构多样性和复杂的生物学靶标突出了1H-苯并[f]吲哚在寻找新型抗癌疗法中的作用 (Song et al., 2020).

海洋来源的吲哚生物碱

对海洋环境的探索导致了源自1H-苯并[f]吲哚的吲哚生物碱的发现,展示了大量的生物学和药理活性。这些海洋来源的化合物,包括基于1H-苯并[f]吲哚的化合物,表现出抗菌、抗炎、抗癌、抗糖尿病和抗寄生虫的特性。对海洋来源的吲哚生物碱的研究继续揭示了用于药物开发的新潜在先导化合物,强调了1H-苯并[f]吲哚在发现具有治疗应用的天然产物中的重要性 (Wibowo et al., 2021).

作用机制

Target of Action

1H-Benzo[f]indole, also known as Benzoindole, is a significant heterocyclic system in natural products and drugs . It plays a crucial role in cell biology and has been found in many important synthetic drug molecules . .

Mode of Action

It is known that indole derivatives, which include 1h-benzo[f]indole, bind with high affinity to multiple receptors , indicating a potential for diverse interactions and effects within biological systems.

Biochemical Pathways

Indole derivatives, including 1H-Benzo[f]indole, are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities

Action Environment

It is known that the compound should be stored under inert gas and should avoid conditions of air and heat .

安全和危害

生化分析

Biochemical Properties

1H-Benzo[f]indole is a significant heterocyclic system in natural products and drugs . It plays a crucial role in cell biology . The application of 1H-Benzo[f]indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . 1H-Benzo[f]indole, both natural and synthetic, show various biologically vital properties .

Cellular Effects

Indole derivatives, which share a similar structure with 1H-Benzo[f]indole, have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Molecular Mechanism

It is known that 1H-Benzo[f]indole and its derivative share the same cation radical-involved phosphorescence mechanism featuring charge separation and charge recombination . The redshift of phosphorescence in the aggregated state arises from the enhanced π-π interactions among 1H-Benzo[f]indole units .

Temporal Effects in Laboratory Settings

It is known that 1H-Benzo[f]indole is a significant unit in the field of room temperature ultralong organic phosphorescence (RTUOP) .

属性

IUPAC Name |

1H-benzo[f]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N/c1-2-4-10-8-12-11(5-6-13-12)7-9(10)3-1/h1-8,13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJIWUNZRZLSME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![t-Butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate](/img/structure/B6307963.png)

![6,8-Dichloro-spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one](/img/structure/B6307966.png)

![(1R,2R)-2-[(4S,11bR)-3,5-Dihydro-4H-dinaphtho[2,1-c:1',2'-e]phosphepin-4-yl]-1-phenylpropan-2-amine, 97%](/img/structure/B6307973.png)

![5-(Difluoromethyl)-N-[5-({[(2S)-3,3-dimethylbutan-2-yl]amino}methyl)-1-{[(2S)-1-(prop-2-enoyl)pyrrolidin-2-yl]methyl}-1H-1,3-benzodiazol-2-yl]thiophene-2-carboxamide](/img/structure/B6307975.png)

![t-Butyl (4R)-3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B6307983.png)